molecular formula C11H17ClN2 B1440207 n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride CAS No. 927684-98-8

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride

Cat. No.: B1440207
CAS No.: 927684-98-8
M. Wt: 212.72 g/mol
InChI Key: HHBBYAWRLHNAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride typically involves the reduction of quinoline derivatives followed by alkylation. One common method includes the reduction of 7-nitroquinoline to 7-aminoquinoline, which is then subjected to catalytic hydrogenation to form 1,2,3,4-tetrahydro-7-quinolinamine. The final step involves the ethylation of the amine group using ethyl iodide under basic conditions to yield n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully hydrogenated quinoline rings.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions .

Properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13;/h5-6,8H,2-4,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBYAWRLHNAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride
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